Dose-Dependent Target Engagement in Humans: Reduction of Plasma HER2 Extracellular Domain (ECD) by Aderbasib
In a Phase II clinical trial, Aderbasib (INCB7839) demonstrated a dose-dependent and robust inhibition of HER2 shedding, a key pharmacodynamic marker of ADAM10/17 activity. This quantitative measure of target engagement provides a clear basis for comparing its potency to other inhibitors where such clinical biomarker data is absent. [1]
| Evidence Dimension | Reduction in circulating HER2 ECD |
|---|---|
| Target Compound Data | ~80% mean inhibition at 300 mg BID |
| Comparator Or Baseline | Baseline (pre-treatment) HER2 ECD levels in patients |
| Quantified Difference | ~80% reduction from baseline |
| Conditions | Metastatic HER2+ breast cancer patients receiving INCB7839 + trastuzumab (NCT01254136) |
Why This Matters
This provides a clinically validated, quantitative benchmark for target engagement that can be used to calibrate in vitro and in vivo studies, ensuring that the compound's concentration is within a therapeutically relevant range.
- [1] Friedman S, Levy R, Garrett W, et al. Clinical Benefit of INCB7839, a Potent and Selective Inhibitor of ADAM10 and ADAM17, in Combination with Trastuzumab in Metastatic HER2 Positive Breast Cancer Patients. Cancer Res. 2009;69(24_Supplement):5056. doi:10.1158/0008-5472.SABCS-09-5056 View Source
